molecular formula C9H12O2S B13109623 Ethyl2-(2H-thiopyran-4-yl)acetate

Ethyl2-(2H-thiopyran-4-yl)acetate

Cat. No.: B13109623
M. Wt: 184.26 g/mol
InChI Key: SXCXGDVGNGEXMF-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-thiopyran-4-yl)acetate is a sulfur-containing heterocyclic ester characterized by a six-membered thiopyran ring (with one sulfur atom) substituted at the 4-position with an acetoxyethyl group. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the thiopyran moiety.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

ethyl 2-(2H-thiopyran-4-yl)acetate

InChI

InChI=1S/C9H12O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h3-5H,2,6-7H2,1H3

InChI Key

SXCXGDVGNGEXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2H-thiopyran-4-yl)acetate typically involves the reaction of thiopyran derivatives with ethyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of ethyl 2-(2H-thiopyran-4-yl)acetate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-thiopyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Ethyl 2-(2H-thiopyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiopyran vs. Tetrahydropyran Derivatives
  • Ethyl Tetrahydropyran-4-yl Acetate : Replacing sulfur with oxygen in the ring (tetrahydropyran) reduces electron delocalization and polarizability. This oxygen analog (boiling point: 228.3°C, density: 1.003 g/cm³) exhibits higher hydrophilicity compared to the thiopyran derivative, which likely has increased lipophilicity due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
  • Ethyl 2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetate : The sulfone group (-SO₂-) in this derivative enhances oxidative stability and polarity, contrasting with the parent thiopyran’s thioether (-S-). This modification significantly alters reactivity, making it more resistant to nucleophilic attack .
Thioether-Containing Compounds
  • Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate: The pyridine-pyrimidine system introduces aromatic nitrogen atoms, enabling π-π stacking and metal coordination. The dihedral angle (3.8°) between rings suggests a planar structure, favoring crystallinity and intermolecular interactions, unlike the non-aromatic thiopyran derivative .
  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : The thietan (three-membered sulfur ring) introduces ring strain, increasing reactivity. This contrasts with the six-membered thiopyran’s conformational stability .
Heterocyclic Systems with Halogens or Oxygen
  • Ethyl2-[4-Bromo-2-(3-cyano-6-methyl-2-oxo-1H-pyridin-4-yl)-6-fluorophenoxy]acetate: Halogen substituents (Br, F) enhance lipophilicity and metabolic stability. The pyridone ring provides hydrogen-bonding sites absent in the thiopyran compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature(s)
Ethyl 2-(2H-thiopyran-4-yl)acetate ~172–220* N/A ~1.0–1.1* Sulfur enhances polarizability
Ethyl tetrahydropyran-4-yl acetate 172.2 228.3 1.003 Oxygen increases hydrophilicity
Ethyl 2-(1,1-dioxidothiopyran)acetate 220.28 N/A N/A Sulfone improves oxidative stability

*Estimated based on structural analogs .

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